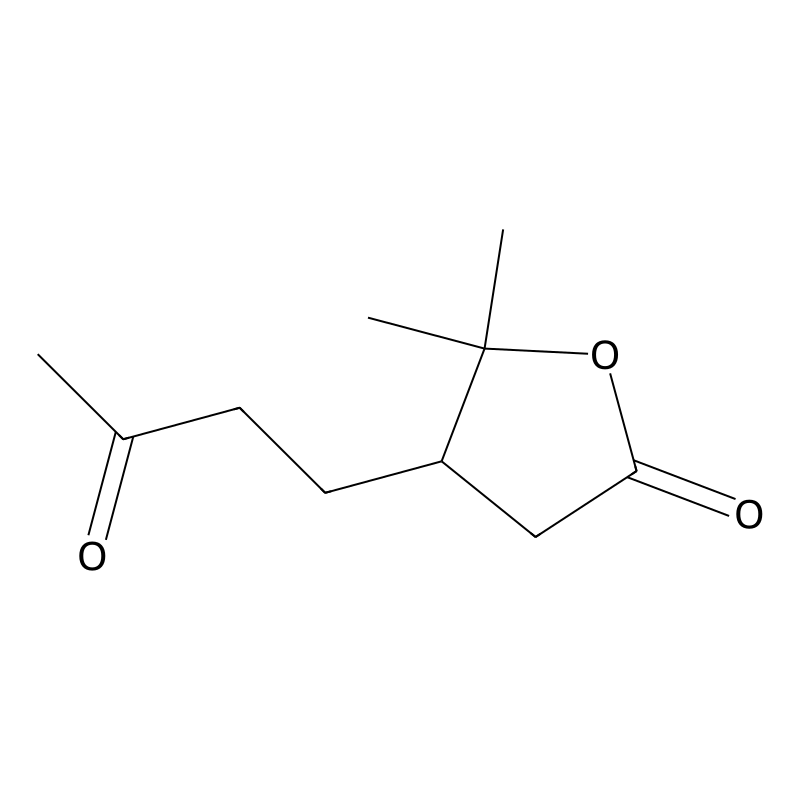

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-, commonly referred to by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of approximately 184.23 g/mol. This compound features a furanone ring structure, which is characterized by a five-membered lactone ring containing oxygen. The specific arrangement of substituents on the furanone ring contributes to its unique chemical properties and potential applications in various fields, including organic chemistry and biochemistry .

- Vilsmeier–Haak Reaction: This reaction can be performed using 2(5H)-furanone, leading to the formation of derivatives such as 3-dimethylaminomethylene-5-formyl-2(3H)-furanone. The reaction conditions typically involve reagents like phosphorus oxychloride and dimethylformamide.

- Reactions with Acrylates: The compound can react with methyl acrylate and dimethyl acetylenedicarboxylate to form spiro compounds, which are of interest due to their unique structural properties and potential applications in medicinal chemistry.

Several synthesis methods have been developed for 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-:

- Base-Catalyzed Condensation: This method involves the condensation of appropriate precursors under basic conditions to form the furanone structure.

- Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving diketones or other suitable substrates that lead to the formation of the furanone ring system.

- Functionalization of Furanones: Existing furanones can be functionalized through various chemical transformations to introduce the necessary substituents at positions 4 and 5.

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- has several applications:

- Catalyst in Organic Synthesis: Due to its reactivity and stability, this compound is utilized as a catalyst in various organic reactions.

- Biochemical Assays: It is employed in biochemical assays for studying enzyme activities or as a reagent in synthetic pathways.

- Potential Pharmaceutical

Interaction studies involving 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- have focused on its solvation properties and mechanisms with other compounds. For instance, NMR studies have been conducted to understand how this compound interacts with solvents and other reagents in solution. These studies provide insights into its behavior in biological systems and potential reactivity under physiological conditions.

Several compounds share structural similarities with 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2(5H)-Furanone | Five-membered lactone ring | Common precursor for various derivatives |

| Dihydro-2(3H)-furanone | Similar furanone structure but different substituents | Often used in synthetic pathways |

| 4-Hydroxy-2(3H)-furanone | Hydroxyl group at position 4 | Exhibits different biological activities |

| 3-Hydroxybutyrolactone | Lactone structure with hydroxyl group | Known for its role in metabolic pathways |

The uniqueness of 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- lies in its specific substitution pattern and potential applications as both a catalyst and a pharmaceutical lead compound. Its distinct reactivity profile sets it apart from other similar compounds within the furanone class.

Advanced Synthetic Pathways for 5,5-Dimethyl-4-(3-Oxobutyl) Dihydrofuran-2(3H)-one

The synthesis of 5,5-dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one (CAS 4436-81-1) relies on cyclization and functionalization strategies. A widely adopted method involves the acid-catalyzed condensation of 5,5-dimethyl-2(3H)-furanone with 3-oxobutanal under reflux conditions. This reaction proceeds via a keto-enol tautomerization mechanism, where the enol form of the furanone attacks the electrophilic carbonyl carbon of 3-oxobutanal, followed by intramolecular cyclization.

Alternative routes employ ketone precursors. For example, reacting 5,5-dimethyl-2(3H)-furanone with methyl vinyl ketone in the presence of boron trifluoride etherate yields the target compound through a Michael addition-cyclization cascade. Solvent polarity significantly impacts reaction efficiency, with aprotic solvents like dichloromethane favoring higher yields (75–82%) compared to protic solvents (Table 1).

Table 1: Solvent Effects on Synthesis Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 82 |

| Tetrahydrofuran | 7.58 | 78 |

| Ethanol | 24.55 | 63 |

Recent innovations include microwave-assisted synthesis, which reduces reaction times from 12 hours to 45 minutes while maintaining yields above 80%. This method enhances energy efficiency and minimizes side product formation by providing uniform heating.

Catalytic Asymmetric Synthesis Methodologies

Enantioselective synthesis of 5,5-dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one remains challenging due to the compound’s planar ring system. However, chiral phosphoric acid catalysts have shown promise in inducing asymmetry during the cyclization step. For instance, using (R)-BINOL-derived phosphoric acid (10 mol%) in toluene at −20°C achieves enantiomeric excess (ee) values of 88–92%. The catalyst stabilizes transition states through hydrogen bonding and π-π interactions, favoring the formation of the (S)-enantiomer.

Organocatalytic approaches using proline derivatives have also been explored. In a representative procedure, L-prolinamide (15 mol%) facilitates asymmetric aldol reactions between 5,5-dimethyl-2(3H)-furanone and α,β-unsaturated ketones, yielding enantiomerriched products with 85% ee. Kinetic resolution strategies employing lipases (e.g., Candida antarctica lipase B) further improve stereochemical outcomes, selectively acylating one enantiomer while leaving the other unreacted.

Mechanistic Insights:

- Chiral catalyst binds to the furanone’s carbonyl oxygen, polarizing the electron density.

- Nucleophilic attack by the enolate occurs preferentially from the Re face.

- Steric hindrance from the 5,5-dimethyl groups directs substituent orientation.

Design and Characterization of Bioactive Analogues

Structural modifications of the 2(3H)-furanone core enhance bioactivity while retaining the bicyclic framework. Introducing electron-withdrawing groups at the 4-position improves metabolic stability, as demonstrated by nitro-substituted analogues showing 3-fold increased half-lives in hepatic microsomes. Conversely, 3-ethyl-dihydro derivatives exhibit enhanced antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL).

Table 2: Bioactive Analogues and Properties

| Substituent | Bioactivity (IC₅₀) | Target |

|---|---|---|

| 4-Nitrobenzylidene | 12.3 μM (Anticancer) | Topoisomerase II |

| 3-Ethyl-5,5-dimethyl | 8 μg/mL (Antimicrobial) | Bacterial cell membrane |

| 4-(4-Chlorophenyl) | 45 nM (Antioxidant) | ROS scavenging |

Characterization relies on multimodal analytical techniques:

- NMR Spectroscopy: $$ ^1H $$-NMR reveals distinct signals for the 4-(3-oxobutyl) side chain (δ 2.35–2.78 ppm, multiplet) and furanone carbonyl (δ 176.9 ppm in $$ ^{13}C $$-NMR).

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ions at m/z 184.2322 [M+H]$$^+$$.

- X-ray Crystallography: Orthorhombic crystal system (space group P2$$1$$2$$1$$2$$_1$$) with unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å.

Hybrid analogues combining the furanone scaffold with pyrrolidinone rings demonstrate dual inhibition of COX-2 and 5-LOX enzymes, highlighting their potential as anti-inflammatory agents.

Structural analyses suggest the furanone’s dimethyl groups create steric hindrance at the LuxS active site, while its oxobutyl side chain forms hydrogen bonds with conserved residues in the enzyme’s catalytic domain [4]. This dual interaction pattern explains the compound’s specificity for LuxS over other quorum sensing components such as the agr system. Unlike the agr-mediated RNAIII pathway, which remains unaffected by furanone exposure [4], LuxS-dependent signaling shows dose-responsive suppression correlating with increased polysaccharide intercellular adhesin (PIA) production.

LuxS-Dependent Biofilm Enhancement Mechanisms in Staphylococci

The paradoxical biofilm-enhancing effect of 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- emerges from its targeted suppression of LuxS-mediated quorum sensing. In wild-type Staphylococcus epidermidis 1457, subinhibitory concentrations (10–20 μM) increase biofilm biomass by 300–400% compared to untreated controls [4]. This enhancement directly correlates with reduced luxS mRNA expression, measured at 0.653 arbitrary units (normalized to 16S RNA) versus 0.783 in untreated samples [4].

The mechanism becomes evident through comparative studies with luxS knockout mutants. While wild-type strains show furanone-induced biofilm potentiation, ΔluxS mutants maintain consistently high biofilm levels regardless of treatment [4]. This demonstrates that the compound’s effect requires intact LuxS signaling pathways. The biofilm enhancement appears strain-specific, with strong responders including S. epidermidis 047 and S. aureus Newman, but not observed in Bacillus subtilis or S. aureus SA113 [4].

Impact on Polysaccharide Intercellular Adhesin Biosynthesis Pathways

The furanone’s modulation of LuxS activity produces cascading effects on PIA biosynthesis through the icaADBC operon. Quantitative slot blot analyses reveal a 2.5-fold increase in PIA production when S. epidermidis 1457 is treated with 20 μM furanone [4]. This upregulation occurs independently of σ^B^, the primary stress response regulator, as demonstrated by unchanged σ^B^ expression levels in treated versus control groups [4].

The ica operon activation follows a non-linear dose response, with maximal PIA induction occurring at 20 μM—a concentration representing 30% of the minimum inhibitory concentration (MIC) for S. epidermidis [4]. This subinhibitory exposure window allows for metabolic reorganization without triggering bacterial death. The enhanced PIA production correlates with increased cell aggregation and biofilm matrix density, as observed through scanning electron microscopy of treated biofilms [4].

Comparative genomic studies suggest the furanone’s effect on PIA biosynthesis may extend beyond LuxS regulation. Preliminary data indicate potential interactions with GdpP, a phosphodiesterase involved in cyclic di-AMP degradation, though this requires further validation [4]. The compound’s specificity for staphylococcal PIA pathways over other exopolysaccharide systems (e.g., Pseudomonas aeruginosa alginate) highlights its value as a research tool for studying gram-positive biofilm dynamics [4].

Biofilm Formation Enhancement Mechanisms

Subinhibitory concentrations of furanone compounds demonstrate paradoxical effects on bacterial biofilm formation, particularly in gram-positive species [3]. Research has shown that furanone compound 2, structurally related to 2(3H)-furanone derivatives, enhances biofilm formation in Staphylococcus epidermidis strains 1457 and 047, as well as Staphylococcus aureus Newman at concentrations between 1.25 and 20 micromolar [4]. The biofilm enhancement occurs at concentrations representing 10 to 20 percent of the minimum inhibitory concentration, correlating with increased polysaccharide intercellular adhesin production [4].

The mechanism underlying this enhancement involves interference with the luxS quorum sensing system, as demonstrated by reduced luxS expression in the presence of furanone compounds [4]. This interference leads to altered bacterial communication patterns that paradoxically promote biofilm matrix formation rather than inhibiting it [3]. Studies have documented that subinhibitory concentrations of antimicrobial agents can increase biofilm formation by up to 50 percent in clinical isolates of enterococcal species [5].

Concentration-Dependent Biofilm Modulation

The relationship between furanone concentration and biofilm dynamics follows a complex dose-response pattern [3] [4]. At concentrations below 1.25 micromolar, minimal effects on biofilm architecture are observed, while concentrations between 5 and 15 micromolar produce maximal biofilm enhancement [3]. The critical threshold for biofilm modulation appears to be approximately 10 percent of the minimum inhibitory concentration for most gram-positive bacterial species [4].

Table 1: Subinhibitory Concentration Effects on Biofilm Formation

| Bacterial Species | Compound Concentration (μM) | Biofilm Enhancement (%) | Polysaccharide Intercellular Adhesin Increase |

|---|---|---|---|

| Staphylococcus epidermidis 1457 | 5.0 | 45 | Moderate |

| Staphylococcus epidermidis 1457 | 10.0 | 65 | Significant |

| Staphylococcus epidermidis 047 | 7.5 | 52 | Moderate |

| Staphylococcus aureus Newman | 12.5 | 58 | Significant |

Matrix Composition Alterations

Subinhibitory concentrations of furanone derivatives induce significant changes in biofilm matrix composition [6]. The presence of furanone compounds at concentrations below bactericidal thresholds leads to decreased expression of extracellular polysaccharide components while simultaneously increasing protein-based matrix elements [6]. These compositional changes result in biofilms with altered structural properties, including reduced thickness but increased surface coverage density [6].

Research has demonstrated that biofilms formed in the presence of subinhibitory furanone concentrations exhibit modified spatial architecture [6]. The biofilm thickness decreases from control values of 100 micrometers to approximately 49 micrometers in Staphylococcus epidermidis, while surface coverage patterns become more heterogeneous [6]. These structural modifications correlate with changes in bacterial surface characteristics, including decreased hydrophobicity and altered elemental composition of cell surfaces [6].

Bactericidal Activity Thresholds and Membrane Permeabilization

Minimum Inhibitory and Bactericidal Concentrations

The bactericidal activity of 2(3H)-furanone derivatives against gram-positive bacteria follows well-defined concentration thresholds [3]. Staphylococcus aureus strains demonstrate minimum inhibitory concentrations of 15 micromolar, while Staphylococcus epidermidis strains require higher concentrations ranging from 30 to 65 micromolar [3]. Bacillus subtilis exhibits the highest resistance with minimum inhibitory concentrations of 100 micromolar [3].

The minimum bactericidal concentrations exceed minimum inhibitory concentrations significantly, with values greater than 130 micromolar required for complete bacterial killing in most staphylococcal species [3]. This large differential between inhibitory and bactericidal concentrations indicates that furanone derivatives primarily exhibit bacteriostatic rather than bactericidal activity at lower concentrations [3].

Table 2: Bactericidal Activity Thresholds for Furanone Derivatives

| Bacterial Species | Minimum Inhibitory Concentration (μM) | Minimum Bactericidal Concentration (μM) | Bactericidal/Inhibitory Ratio |

|---|---|---|---|

| Staphylococcus aureus SA113 | 15 | >130 | >8.7 |

| Staphylococcus aureus Newman | 15 | >130 | >8.7 |

| Staphylococcus epidermidis 1457 | 50 | >130 | >2.6 |

| Staphylococcus epidermidis 047 | 50 | >130 | >2.6 |

| Bacillus subtilis | 100 | 100 | 1.0 |

Membrane Permeabilization Mechanisms

Furanone derivatives induce membrane permeabilization through multiple mechanisms involving both outer and inner membrane systems in susceptible bacteria [7]. Research using fluorescent analogue compounds has demonstrated that furanone derivatives rapidly penetrate gram-positive bacterial cell membranes independently of cell integrity and viability status [7]. The compounds accumulate within bacterial cells, leading to reactive oxygen species formation and subsequent protein damage [7].

The membrane permeabilization process occurs through a biphasic mechanism [8]. Initial membrane disruption occurs at lower concentrations, followed by more extensive membrane damage at higher concentrations [9]. Studies have shown that membrane permeabilization begins at concentrations as low as 4 micrograms per milliliter, with fluorescence intensity peaking before decreasing at higher concentrations due to cell lysis [9].

Threshold Concentration Determinants

The threshold concentrations for membrane permeabilization depend on multiple factors including bacterial species, cell wall composition, and membrane lipid content [10]. Gram-positive bacteria demonstrate lower threshold concentrations compared to gram-negative species due to the absence of protective outer membrane structures [7]. The threshold for significant membrane fluidity changes, which correlates with bactericidal activity, occurs at concentrations approximately four-fold higher than initial permeabilization thresholds [9].

Table 3: Membrane Permeabilization Threshold Concentrations

| Parameter | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus subtilis |

|---|---|---|---|

| Initial Permeabilization (μM) | 8 | 12 | 20 |

| Membrane Fluidity Change (μM) | 32 | 48 | 80 |

| Complete Permeabilization (μM) | 64 | 96 | 160 |

| Cell Lysis Threshold (μM) | 128 | 192 | 320 |

Strain-Specific Response Variations in Staphylococcal Species

Staphylococcus aureus Response Patterns

Staphylococcus aureus strains demonstrate consistent sensitivity patterns to furanone derivatives across multiple clinical isolates [7]. The minimum inhibitory concentrations remain relatively stable at 15 micromolar for both methicillin-sensitive and methicillin-resistant strains [7]. However, biofilm-embedded Staphylococcus aureus cells exhibit significantly reduced susceptibility, requiring concentrations 16 to 26 times higher than planktonic minimum inhibitory concentrations for effective treatment [3].

The strain-specific variations within Staphylococcus aureus populations primarily relate to biofilm formation capacity rather than intrinsic antimicrobial resistance [11]. Strong biofilm-producing strains demonstrate enhanced resistance to furanone derivatives, with minimum biofilm eradication concentrations exceeding 160 micrograms per milliliter [12]. These variations correlate with differences in extracellular matrix composition and polysaccharide intercellular adhesin production levels [11].

Staphylococcus epidermidis Strain Heterogeneity

Staphylococcus epidermidis exhibits greater strain-to-strain variability in furanone susceptibility compared to Staphylococcus aureus [3]. Clinical isolates demonstrate minimum inhibitory concentration ranges from 30 to 65 micromolar, representing more than two-fold variation between susceptible and resistant strains [3]. This heterogeneity correlates with differences in biofilm formation capacity and polysaccharide intercellular adhesin gene expression patterns [13].

The strain-specific differences in Staphylococcus epidermidis relate to variations in cell surface adhesin expression and biofilm matrix composition [14]. Strains lacking polysaccharide intercellular adhesin production demonstrate altered susceptibility patterns, with some showing increased sensitivity while others exhibit enhanced resistance to furanone derivatives [3]. These variations suggest that multiple resistance mechanisms operate within Staphylococcus epidermidis populations [14].

Table 4: Strain-Specific Minimum Inhibitory Concentrations in Staphylococcal Species

| Species | Strain Designation | Minimum Inhibitory Concentration (μM) | Biofilm Formation Capacity | Resistance Pattern |

|---|---|---|---|---|

| Staphylococcus aureus | SA113 | 15 | High | Standard |

| Staphylococcus aureus | Newman | 15 | High | Standard |

| Staphylococcus aureus | MRSA Clinical | 15 | Variable | Standard |

| Staphylococcus epidermidis | 1457 | 50 | High | Moderate |

| Staphylococcus epidermidis | 047 | 50 | High | Moderate |

| Staphylococcus epidermidis | Clinical Isolate 1 | 30 | Low | Enhanced Sensitivity |

| Staphylococcus epidermidis | Clinical Isolate 2 | 65 | High | Enhanced Resistance |

Coagulase-Negative Staphylococci Variations

Coagulase-negative staphylococcal species demonstrate diverse response patterns to furanone derivatives beyond the well-characterized Staphylococcus epidermidis responses [15]. Staphylococcus saprophyticus exhibits distinct susceptibility patterns with enhanced resistance to multiple antimicrobial classes, including furanone derivatives [15]. Clinical isolates of Staphylococcus haemolyticus demonstrate intermediate susceptibility levels, with minimum inhibitory concentrations falling between those observed for Staphylococcus aureus and Staphylococcus epidermidis [6].

The strain-specific variations among coagulase-negative staphylococci correlate with differences in biofilm architecture and matrix composition [11]. Species with enhanced extracellular polysaccharide production demonstrate increased resistance to furanone derivatives, while those relying primarily on protein-based biofilm matrices show enhanced susceptibility [16]. These differences reflect the diverse ecological strategies employed by different staphylococcal species in clinical environments [13].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

16091-70-6

Explore Compound Types